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4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile
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Overview
Description
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile is an organic compound with the molecular formula C17H11N3O. It is a derivative of benzonitrile and contains a pyrimidine ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve process efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The nitrile group can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridyl)benzonitrile: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
4-(4-Chloropyrimidin-2-yl)benzonitrile: Contains a chlorine substituent on the pyrimidine ring.
4-(4-Methylpyrimidin-2-yl)benzonitrile: Contains a methyl group on the pyrimidine ring.
Uniqueness
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile is unique due to the presence of the pyrimidine ring with an oxygen atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
4-(4-pyrimidin-2-yloxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-12-13-2-4-14(5-3-13)15-6-8-16(9-7-15)21-17-19-10-1-11-20-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSSFDNMZEMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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